Benzoyleneurea (CAS 86-96-4), also known as quinazoline-2,4(1H,3H)-dione, is a highly versatile bicyclic nitrogen-containing scaffold extensively utilized as a precursor in the synthesis of pharmaceuticals (e.g., S1PR2 ligands, topoisomerase inhibitors, antibacterial agents) and agrochemicals [1]. For procurement and process chemistry, its value lies in providing a pre-formed, stable, and planar aromatic core that undergoes direct, regioselective N-alkylation at the N1 and N3 positions [2]. By starting with the intact benzoyleneurea core, chemists bypass the safety hazards, multi-step inefficiencies, and yield-limiting cyclization bottlenecks associated with de novo core assembly from acyclic precursors like isatoic anhydride or anthranilamide [3].
Substituting pre-formed benzoyleneurea with cheaper acyclic precursors, such as isatoic anhydride or anthranilic acid derivatives, introduces severe process liabilities. De novo synthesis of the quinazoline-2,4-dione core from these precursors typically requires highly toxic carbonylating agents—such as phosgene, triphosgene, or high-pressure carbon dioxide—and suffers from significant yield drops (often falling below 40%) when sterically hindered amines are introduced [1]. Furthermore, attempting to use alternative pre-formed bicyclic scaffolds like phthalimide or uracil fails to replicate the specific dual hydrogen-bonding donor/acceptor geometry and the unique spatial orientation of the benzene-fused pyrimidine ring, which are critical for target binding in kinase and receptor inhibitors [2].
Synthesizing N-substituted quinazolinediones from acyclic precursors like isatoic anhydride requires a ring-opening amination followed by cyclization using hazardous reagents such as triphosgene, carbonyldiimidazole (CDI), or high-pressure CO2 [1]. Procuring the pre-formed benzoyleneurea core allows for direct N-alkylation using standard alkyl halides and mild bases, completely eliminating the need for phosgene-equivalent reagents in the core assembly step [2].
| Evidence Dimension | Requirement for toxic carbonylating agents |
| Target Compound Data | 0% requirement (direct N-alkylation uses mild bases/alkyl halides) |
| Comparator Or Baseline | Isatoic anhydride (requires 1 equivalent of triphosgene, CDI, or CO2 for cyclization) |
| Quantified Difference | 100% elimination of phosgene-equivalent reagents |
| Conditions | Standard industrial or laboratory scale N-alkylation vs. de novo core cyclization |
Eliminating highly toxic reagents simplifies regulatory compliance, improves process safety, and lowers scale-up costs.
Multi-component or one-pot cyclizations starting from 2-aminobenzamides or isatoic anhydride suffer from severe steric hindrance, with yields of sterically demanding N-substituted derivatives often dropping below 40% [1]. In contrast, direct N-alkylation of the pre-formed benzoyleneurea core maintains high efficiency, routinely achieving >80-92% yields even with bulky substituents due to the pre-established planar aromatic system [2].
| Evidence Dimension | Synthesis yield of sterically hindered N-substituted derivatives |
| Target Compound Data | >80-92% yield via direct N-alkylation |
| Comparator Or Baseline | Acyclic one-pot cyclization (yields drop to ~36-40% with bulky/hindered amines) |
| Quantified Difference | Up to a 2-fold increase in yield for sterically hindered targets |
| Conditions | N-alkylation of benzoyleneurea vs. one-pot amination-cyclization of acyclic precursors |
Higher yields in the functionalization step directly reduce the cost of goods and improve overall throughput for complex API intermediates.
Building the quinazoline-2,4-dione core from anthranilamide or isatoic anhydride is inherently a multi-step process that often requires intermediate purification or complex catalytic systems [1]. Procuring benzoyleneurea reduces the synthetic route by 1-2 steps. Furthermore, benzoyleneurea allows for highly regioselective functionalization; the N3 position can be selectively protected or alkylated, followed by orthogonal N1 functionalization, streamlining the synthesis of complex dual-substituted APIs [2].
| Evidence Dimension | Number of synthetic steps to N1/N3-disubstituted derivatives |
| Target Compound Data | 2 steps (sequential regioselective N-alkylation) |
| Comparator Or Baseline | Acyclic precursors (3-4 steps including core assembly and intermediate purification) |
| Quantified Difference | Reduction of 1-2 synthetic steps |
| Conditions | Synthesis of complex di-substituted quinazoline-2,4-dione APIs |
Reducing synthetic steps minimizes material loss, shortens production timelines, and simplifies downstream purification.
Benzoyleneurea is the ideal starting material for synthesizing highly selective S1PR2 antagonists and PET tracers. Its pre-formed core allows for efficient, high-yield N-alkylation to introduce the necessary lipophilic and radiolabeled functional groups without the yield penalties associated with de novo core assembly [1].
The compound is heavily utilized in medicinal chemistry to construct N1/N3-disubstituted quinazolinediones, such as topoisomerase I inhibitors and various kinase targets. Its reliable regioselective functionalization ensures reproducible synthesis of these complex APIs, avoiding the steric limitations of one-pot cyclization methods [2].
For industrial production of quinazolinedione-based agrochemicals and antibacterial agents, starting with benzoyleneurea allows manufacturers to completely bypass the use of highly toxic triphosgene or high-pressure CO2, enabling safer, greener, and more cost-effective scale-up processes [3].
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